2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)acetyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-13-8-6-11(7-9-13)10-14(19)18-15(16(20)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFMXLKOWKQYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid typically involves the reaction of 4-bromophenylacetic acid with phenylacetic acid under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to modulation of biological activities. The phenylacetic acid moiety may contribute to the compound’s overall pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Core Backbone and Functional Group Variations
- 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid : Features a phenylacetic acid core with a 4-bromophenyl-acetamido substituent.
- 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid : Replaces bromine with chlorine and the acetamido group with a sulfonamido group .
- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate: Substitutes acetamido with sulfonamido but retains the 4-bromophenyl group; crystallizes as a monohydrate with hydrogen-bonded networks .
- (R)-2-Acetamido-2-phenylacetic acid : Lacks the bromophenyl group, simplifying the structure to a single acetamido-phenylacetic acid moiety .
- 2-(4-Bromo-2-methoxyphenyl)acetic acid : Retains the bromophenyl group but replaces the acetamido linkage with a methoxy substituent .
Key Structural Differences
| Compound | Halogen | Functional Group | Additional Substituents | Backbone |
|---|---|---|---|---|
| This compound | Br | Acetamido | None | Phenylacetic acid |
| 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid | Cl | Sulfonamido | None | Phenylacetic acid |
| 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid | Br | Sulfonamido | Monohydrate | Phenylacetic acid |
| (R)-2-Acetamido-2-phenylacetic acid | None | Acetamido | None | Phenylacetic acid |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | Br | Methoxy | None | Phenylacetic acid |
Physicochemical Properties
- Melting Points: A structurally related compound, (S)-2-(2-((9-oxo-9H-xanthen-3-yl)oxy)acetamido)-2-phenylacetic acid, exhibits a melting point of 218–220°C . The monohydrate form of 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid crystallizes with a dihedral angle of 39.5° between aromatic rings, stabilized by N–H⋯O and O–H⋯O interactions .
- Solubility and Stability: Sulfonamide derivatives (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) demonstrate enhanced crystallinity and stability due to hydrogen-bonding networks . The presence of electron-withdrawing groups (e.g., bromine) may reduce solubility in polar solvents compared to non-halogenated analogs .
Biological Activity
2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.20 g/mol. The presence of the bromine atom in the structure is believed to enhance its reactivity and biological activity compared to similar compounds without bromine substitution.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Multi-drug resistant S. aureus | 20-40 |
These values suggest that while the compound shows promising activity, it may not be as potent as established antibiotics like ceftriaxone, which has MIC values significantly lower than those observed for this compound.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. It is hypothesized that the bromophenyl group may interact with specific receptors or enzymes involved in inflammatory pathways. This interaction could potentially modulate the inflammatory response, making it a candidate for further studies in inflammatory diseases.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The bromophenyl moiety may interact with enzymes or receptors, modulating their activity.
- Halogen Bonding : The presence of bromine may facilitate halogen bonding, enhancing binding affinity to biological targets compared to analogs with different substituents (e.g., chloro or fluoro) .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Antimicrobial Evaluation : A study synthesized various derivatives of phenylacetic acid, including the brominated variant, and tested them against common pathogens. The results indicated that the compound exhibited moderate antibacterial activity against S. aureus and E. coli .
- Inflammation Model Studies : In vivo studies using animal models have shown that compounds similar to this compound can reduce inflammation markers significantly compared to control groups .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the side chains can lead to enhanced biological activity, suggesting that further structural optimization could yield more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid, and how can reaction conditions be optimized?
- The compound can be synthesized via condensation reactions between brominated aryl derivatives and phenylglycine or its analogues. For example, a related sulfonamide derivative was prepared by reacting 4-bromobenzenesulfonyl chloride with phenylglycine under controlled pH and temperature to minimize hydrolysis . Optimization may involve adjusting solvent polarity (e.g., using THF or DMF), stoichiometric ratios (1:1 to 1:2 for amine coupling), and catalytic bases like triethylamine to enhance yield .
Q. How can purity and structural integrity be validated during synthesis?
- Techniques include:
- HPLC/GC : Monitor purity (>95% threshold recommended) using reverse-phase chromatography with UV detection at 254 nm .
- NMR Spectroscopy : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.1–7.5 ppm for bromophenyl groups) and -NMR for carbonyl carbons (~170–175 ppm) .
- Melting Point Analysis : Compare observed values (e.g., 117–119°C for bromophenyl intermediates) with literature data to detect impurities .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- LC-MS/MS : Use electrospray ionization (ESI) in negative mode for high sensitivity, with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- FT-IR Spectroscopy : Identify characteristic bands (e.g., amide C=O stretch at ~1650 cm, carboxylic O-H at ~2500–3300 cm) .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational stability of this compound?
- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 39.5° for a related bromophenylacetamide), influencing packing efficiency and hydrogen-bonding networks (N–H⋯O, O–H⋯O). Such data guide polymorph screening and stability assessments under varying humidity/temperature .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Discrepancies in antimicrobial or receptor-binding assays may arise from:
- Stereochemical variations : Enantiomeric purity (e.g., R vs. S configurations) should be verified via chiral HPLC .
- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) to improve bioavailability in cell-based assays .
- Metabolite interference : Employ LC-HRMS to identify degradation products or competing metabolites in biological matrices .
Q. How can substituent effects (e.g., bromine vs. chlorine) be systematically studied for structure-activity relationships (SAR)?
- Computational modeling : Compare electrostatic potentials and logP values (e.g., bromine’s higher hydrophobicity vs. chlorine) using DFT or molecular docking .
- Synthetic analogs : Prepare derivatives (e.g., 4-chlorophenyl or fluorophenyl variants) and test inhibitory concentrations (IC) against target enzymes/receptors .
Q. What are the key stability challenges for long-term storage, and how are they mitigated?
- Hydrolytic degradation : Store under inert gas (N/Ar) at −20°C in amber vials to prevent amide bond cleavage .
- Photodegradation : Monitor UV-Vis absorbance shifts (e.g., λ at 280 nm) after light exposure and use stabilizers like BHT for radical quenching .
Methodological Guidelines
-
Synthetic Protocol Refinement :
-
Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
